N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or acid under acidic conditions.
Substitution Reactions: The ethyl group is introduced at the 5-position of the benzoxazole ring through alkylation reactions.
Coupling Reactions: The benzoxazole derivative is then coupled with 3-nitrobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial topoisomerases, inhibiting their function and leading to antibacterial effects.
Pathways Involved: The inhibition of topoisomerases interferes with DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
- N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- 4-ethoxy-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Comparison:
- Uniqueness: N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is unique due to the presence of both the nitro and benzoxazole functional groups, which contribute to its diverse biological activities.
- Activity Profile: Compared to similar compounds, it may exhibit enhanced antibacterial and anticancer properties due to the synergistic effects of its functional groups .
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-3-15-10-11-21-19(12-15)25-23(30-21)16-6-4-7-17(13-16)24-22(27)18-8-5-9-20(14(18)2)26(28)29/h4-13H,3H2,1-2H3,(H,24,27) |
InChI Key |
YVTXOPMUECSEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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